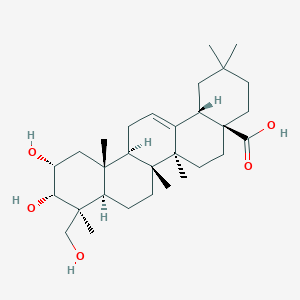

2,3,24-Trihydroxyolean-12-en-28-oic acid

Description

Overview of Pentacyclic Triterpenoids in Natural Product Chemistry

Pentacyclic triterpenoids are a large and structurally diverse class of natural products, widely distributed in the plant kingdom and also found in fungi and marine organisms. researchgate.netmdpi.comrsc.org These compounds are secondary metabolites synthesized through the isoprenoid pathway. nih.gov Their basic structure consists of thirty carbon atoms arranged in five rings. mdpi.com

Based on their carbon skeleton, pentacyclic triterpenoids are classified into several types, primarily oleanane (B1240867), ursane (B1242777), and lupane. mdpi.comrsc.org These molecules are of significant interest in natural product chemistry due to their wide range of biological activities, which include anti-inflammatory, antioxidant, anti-viral, and anti-cancer properties. researchgate.netrsc.org The functional diversity of these compounds stems from the varied functional groups that can be attached to their pentacyclic core. nih.gov Their low content in plant tissues and the long growth cycles of the source plants often make their extraction and study challenging, leading researchers to explore alternative production methods like plant bioreactors and microbial cell factories. researchgate.netnih.gov

Historical Context and Initial Discoveries of 2,3,24-Trihydroxyolean-12-en-28-oic Acid

The discovery of this compound is rooted in the study of plant biochemistry and natural product isolation. It has been identified and isolated from various plant sources. Notably, it was isolated as a triterpenoid (B12794562) phytoalexin from the peel of unripe nectarines (Prunus persica cv Fantasia), where it was observed to exhibit antifungal activity. targetmol.com

Further research led to its isolation from the branches and leaves of Pyrus pashia, a species of wild pear. medchemexpress.com These initial discoveries were significant as they placed the compound within the broader context of plant defense mechanisms and highlighted its potential as a bioactive molecule. The process of isolating such compounds typically involves advanced chromatographic techniques to separate them from complex plant extracts.

Research Landscape and Emerging Academic Interest in this compound

In recent years, this compound has garnered increasing attention from the scientific community. The academic interest is primarily driven by its potential biological activities. Research has focused on elucidating its mechanisms of action and exploring its utility in various applications.

Key areas of investigation include its cytotoxic properties. Studies have shown that this compound exhibits cytotoxic activity against various tumor cell lines. medchemexpress.comtargetmol.com This has spurred further research into its potential as an anti-cancer agent. Additionally, its antifungal properties, first noted upon its discovery, continue to be an area of active research. targetmol.comtargetmol.com The growing body of literature suggests a promising future for this compound in the development of new therapeutic agents, although research is still in its early stages.

Structure

3D Structure

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22+,23+,26-,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNHLTKFBKYDOJ-ZDNZHVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H]([C@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies for 2,3,24 Trihydroxyolean 12 En 28 Oic Acid

Botanical Distribution and Plant Sources

2,3,24-Trihydroxyolean-12-en-28-oic acid is distributed across several plant families and has been identified as a phytochemical constituent in a number of medicinal and edible plants.

This triterpenoid (B12794562) has been successfully isolated and identified from a diverse range of plant species. It is recognized as a phytoalexin in some sources, a class of antimicrobial compounds synthesized by plants in response to stress or infection. biocrick.comchemfaces.com

Key plant sources include:

Pyrus pashia : A species of wild pear, from which the compound has been isolated. medchemexpress.com

Prunus persica (Nectarine) : Specifically, it has been found in the 'Fantasia' cultivar, where it acts as a phytoalexin. biocrick.comtargetmol.comcaltagmedsystems.co.uk

Actinidia deliciosa (Kiwifruit) : This compound is listed among the chemical constituents of this popular fruit. rhhz.netnih.gov

Schizonepeta tenuifolia : A herb used in traditional medicine, its aerial parts have been found to contain the compound.

Coleus forskohlii : The herbaceous parts of this plant are another documented source. chemfaces.com

Cecropia species : While a related isomer, 2,3,23,-trihydroxy-olean-12-en-28-oic acid, has been isolated from Cecropia catharinensis, the specific identification of this compound in Cecropia longipes is not explicitly detailed in the reviewed literature. researchgate.net Another related triterpenoid, 1α,3β,23-trihydroxyolean-12-en-28-oic acid, was isolated from C. longipes. researchgate.net

Table 1: Documented Plant Sources of this compound

| Plant Species | Family | Common Name | Reference(s) |

|---|---|---|---|

| Pyrus pashia | Rosaceae | Wild Himalayan Pear | medchemexpress.com |

| Prunus persica | Rosaceae | Nectarine | biocrick.comtargetmol.comcaltagmedsystems.co.uk |

| Actinidia deliciosa | Actinidiaceae | Kiwifruit | rhhz.netnih.gov |

| Schizonepeta tenuifolia | Lamiaceae | Japanese Catnip | |

| Coleus forskohlii | Lamiaceae | Coleus | chemfaces.com |

The accumulation of this compound is often concentrated in specific parts of the plant, which is a critical consideration for its targeted extraction.

In Pyrus pashia, the compound is found in the branches and leaves . medchemexpress.com

For Prunus persica (nectarine), it is notably isolated from the peel of unripe fruits . biocrick.comtargetmol.comcaltagmedsystems.co.uk

In Actinidia deliciosa, the compound has been identified in the peels . rhhz.netnih.gov

The aerial parts of Schizonepeta tenuifolia are the specified source of this triterpenoid.

Research on Coleus forskohlii indicates the compound is sourced from the general herbs of the plant. chemfaces.com

Table 2: Localization of this compound in Plant Organs

| Plant Species | Plant Part(s) | Reference(s) |

|---|---|---|

| Pyrus pashia | Branches, Leaves | medchemexpress.com |

| Prunus persica | Peel (unripe fruit) | biocrick.comtargetmol.comcaltagmedsystems.co.uk |

| Actinidia deliciosa | Peels | rhhz.netnih.gov |

| Schizonepeta tenuifolia | Aerial Parts | |

| Coleus forskohlii | Herbs | chemfaces.com |

Extraction and Isolation Strategies

The isolation of this compound from plant matrices involves a multi-step process beginning with extraction, followed by chromatographic separation and purification.

The extraction of triterpenoids like this compound is heavily dependent on the choice of solvent, as these compounds are typically slightly polar. nih.gov The selection of an appropriate solvent is guided by the principle of "like dissolves like," with solvents having Hildebrand solubility parameters close to that of the target compound often showing the best performance. nih.govrsc.org

Commonly used solvents for extracting triterpenoids include:

Methanol (B129727) nih.govresearchgate.net

Ethanol nih.gov

Ethyl acetate (B1210297) nih.gov

Chloroform nih.gov

Acetone chemfaces.comnih.gov

Dichloromethane chemfaces.com

Extraction procedures often involve traditional methods such as maceration, Soxhlet extraction, or reflux. google.comnih.gov More modern and efficient techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) have also been successfully applied to enhance the recovery of triterpenoids from plant materials. nih.govspringernature.com A common strategy involves the sequential extraction of the pulverized plant material with a non-polar solvent (e.g., petroleum ether or hexane) to remove fats and waxes, followed by extraction with a more polar solvent like methanol or ethyl acetate to recover the triterpenoids. nih.govnih.gov

Following initial extraction, the resulting crude extract contains a complex mixture of compounds that requires further separation to isolate the pure this compound.

Column chromatography is a fundamental and widely used technique for the purification of triterpenoids from crude plant extracts. researchgate.netnih.govnih.gov The process relies on the differential partitioning of compounds between a stationary phase and a mobile phase.

Stationary Phase : Silica (B1680970) gel is the most extensively used adsorbent for separating nonpolar to medium-polar compounds, including triterpenoids. researchgate.netyoutube.com Its hydroxyl groups interact with the polar functional groups of the compounds, influencing their retention time. youtube.com

Mobile Phase (Eluent) : A gradient elution system is often employed, where the polarity of the solvent mixture is gradually increased over time. This allows for the sequential elution of compounds based on their polarity. For example, a separation might start with a non-polar solvent like hexane (B92381) and gradually introduce a more polar solvent such as ethyl acetate, acetone, or methanol. researchgate.net A specific method for isolating this compound from Schizonepeta tenuifolia involved an initial methanolic extract that was subsequently subjected to column chromatography. Fractions are collected systematically and analyzed, often using Thin Layer Chromatography (TLC), to identify those containing the target compound before they are combined and concentrated. nih.govyoutube.com

Chromatographic Separation Techniques

High-Performance Thin Layer Chromatography (HPTLC) for Isolation

High-Performance Thin Layer Chromatography (HPTLC) serves as a powerful and versatile method for the separation and isolation of triterpenoids from plant extracts. nih.gov It is particularly useful for analyzing crude samples and for the rapid screening of fractions from other chromatographic techniques. science.gov

For the isolation of triterpenoic acids, HPTLC is performed on high-quality silica gel 60 F254 plates. phcogj.com The sample extract is applied as a narrow band to the plate. The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. A common mobile phase for separating triterpenic acids like oleanolic acid and its derivatives consists of a mixture of non-polar and polar solvents, such as petroleum ether, ethyl acetate, and acetone. phcogj.com Following the development, the plate is dried to remove the mobile phase.

Visualization of the separated bands is typically achieved by spraying the plate with a derivatizing agent, such as a 10% ethanolic solution of sulfuric acid, followed by heating. phcogj.com This process induces a chemical reaction that makes the colorless triterpenoids visible under white or UV light. The band corresponding to the target compound can then be physically scraped from the plate, and the compound is eluted from the silica gel with an appropriate solvent. This method is effective for obtaining small quantities of the pure compound for structural elucidation or further analysis.

Table 2: Representative HPTLC Parameters for Triterpenoid Acid Isolation

| Parameter | Typical Setting |

|---|---|

| Stationary Phase | HPTLC plates with Silica Gel 60 F254 |

| Mobile Phase | Petroleum ether: Ethyl acetate: Acetone (e.g., 7.8:2.2:0.1, v/v/v) |

| Application | Band-wise application using an automated applicator |

| Development | In a saturated twin-trough chamber |

| Derivatization Reagent | 10% Sulfuric Acid in Ethanol, followed by heating at ~120 °C |

| Detection/Visualization | White light or UV light (e.g., 366 nm) after derivatization |

This table represents typical parameters for the isolation of triterpenoic acids based on established methods for analogous compounds.

Advanced Analytical Techniques for Isolation Monitoring

During the complex process of isolating a specific natural product like this compound, it is essential to monitor the presence and purity of the target compound in various fractions. Advanced hyphenated analytical techniques, particularly those combining liquid chromatography with mass spectrometry, are indispensable for this purpose. frontiersin.org

Ultra-High Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a state-of-the-art technique for the comprehensive profiling of metabolites in plant extracts. mdpi.comnih.govnih.gov This method offers high resolution, sensitivity, and mass accuracy. It allows for the rapid analysis of chromatographic fractions, providing precise mass measurements of the constituent compounds. This data enables the putative identification of this compound by comparing its measured mass with the theoretical exact mass. Furthermore, the fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide structural information that can confirm the identity of the compound and distinguish it from its isomers. frontiersin.org

For quantitative monitoring, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. By operating in the Multiple Reaction Monitoring (MRM) mode, this technique offers exceptional selectivity and sensitivity, allowing for the detection and quantification of the target compound even at very low concentrations within complex matrices. This is critical for assessing the efficiency of each purification step and for pooling the correct fractions to maximize the yield of the final isolated compound.

Structural Elucidation and Stereochemical Assignment of 2,3,24 Trihydroxyolean 12 En 28 Oic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a series of one-dimensional and two-dimensional experiments, chemists can map out the precise environment of each carbon and proton, revealing how they are connected and their relative orientation in space.

One-Dimensional NMR (¹H and ¹³C NMR) for Carbon and Proton Environments

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation

The structural elucidation of oleanane-type triterpenoids is heavily reliant on 2D NMR experiments to assemble the molecular structure. chemfaces.com

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, allowing for the tracing of spin systems within each of the five rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, definitively assigning the protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for connecting the molecular fragments. Long-range correlations (over two to three bonds) would confirm the placement of the hydroxyl groups at C-2 and C-3, the hydroxymethyl group at C-24 (linked to C-4), and the carboxylic acid at C-28 (linked to C-17).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons, which is essential for confirming the relative stereochemistry, such as the cis fusion of the D and E rings and the orientation of the various substituents on the A and B rings.

Mass Spectrometry Techniques

Mass spectrometry provides the exact molecular weight and formula of a compound and offers clues to its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution ESI-MS (HRESI-MS) for Molecular Formula Determination

The molecular formula of 2,3,24-trihydroxyolean-12-en-28-oic acid is C₃₀H₄₈O₅, corresponding to a molecular weight of 488.7 g/mol . chemfaces.com High-resolution mass spectrometry (HRMS) is used to confirm this formula with high precision. In studies involving the chemical profiling of Aster tataricus, compounds are often identified using techniques like ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS). frontiersin.orgnih.govresearchgate.net This method would determine the exact mass of the molecular ion (e.g., [M-H]⁻ or [M+H]⁺), which can be matched to the calculated mass of C₃₀H₄₈O₅ to unambiguously confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce smaller, characteristic daughter ions. For olean-12-ene (B1638996) type triterpenoids, a characteristic fragmentation is the retro-Diels-Alder reaction around the C-ring, which contains the double bond. This cleavage provides diagnostic ions that help confirm the oleanane (B1240867) skeleton and can provide information about the substituents on the A/B rings versus the D/E rings. The specific fragmentation pattern observed for the ion of C₃₀H₄₈O₅ in a complex mixture analysis, as in the study by Sun et al. (2018), serves as a key identifier for the compound. frontiersin.orgresearchgate.net

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Absolute Configuration Assignment

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules. While specific optical rotation or circular dichroism (CD) data for this compound is not detailed in the available survey literature, these methods are generally applied in natural product chemistry. researchgate.net The analysis of CD curves, often in comparison with known related compounds, can help establish the absolute stereochemistry of the numerous chiral centers in the molecule, complementing the relative stereochemistry determined by NMR. researchgate.net

X-ray Crystallography for Definitive Structural Characterization (if applicable)

To date, a specific X-ray crystallography study for this compound has not been reported in the scientific literature. X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including the absolute stereochemistry of all chiral centers. This technique involves diffracting X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.

The availability of such high-quality crystallographic data for a close analogue provides a robust framework for assigning the stereochemistry of this compound. By comparing the NMR data of the title compound with that of arjunolic acid and other related triterpenoids whose structures have been confirmed by X-ray crystallography, the stereochemical configuration can be assigned with a high degree of confidence. For instance, the coupling constants and NOESY (Nuclear Overhauser Effect Spectroscopy) correlations in the NMR spectra can be matched to the known spatial relationships of protons in the crystallographically defined structures.

While direct X-ray crystallographic data for this compound remains a goal for future research to provide the ultimate confirmation of its three-dimensional structure, the extensive body of spectroscopic data, coupled with comparative analysis with crystallographically characterized analogues, provides a solid foundation for its current structural and stereochemical assignment.

Chemical Synthesis, Modifications, and Biosynthetic Investigations of 2,3,24 Trihydroxyolean 12 En 28 Oic Acid

Total Synthesis Approaches

As of the current literature, a complete total synthesis of 2,3,24-trihydroxyolean-12-en-28-oic acid has not been reported. The intricate stereochemistry and dense functionalization of this complex natural product present significant challenges to synthetic chemists. Research has consequently focused on its isolation from natural sources and subsequent semisynthetic modification to produce novel analogs.

Semisynthetic Derivatization and Analog Generation

The presence of three hydroxyl groups and a C-28 carboxylic acid on the triterpenoid (B12794562) scaffold makes this compound a versatile starting material for semisynthesis. nih.gov These modifications are crucial for developing derivatives with enhanced biological activities.

The carboxylic acid group at the C-28 position is a prime site for modification. libretexts.org Esterification and amidation reactions are commonly employed to generate libraries of derivatives. researchgate.netyoutube.com

In one study, the C-28 carboxyl group was activated with thionyl chloride after protecting the A-ring hydroxyl groups via acetylation. nih.gov The subsequent reaction with various amines, such as aqueous ammonia, methylamine, or ethylamine, yielded the corresponding C-28 amide derivatives. nih.gov The introduction of amide moieties at this position was found to significantly enhance cytotoxic activity against cancer cell lines compared to the parent compound. nih.gov For instance, the ethylamide derivative showed a noteworthy increase in cytotoxicity in PANC-1 cells. nih.gov

Similarly, C-28 ester analogues have been synthesized and have demonstrated potent growth inhibitory activities against various cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov The table below summarizes the cytotoxic activity of selected C-28 amide and ester derivatives.

Table 1: Cytotoxic Activity of C-28 Modified Derivatives of this compound

| Compound | Modification | Cell Line (HT-29) IC₅₀ (µM) | Cell Line (PANC-1) IC₅₀ (µM) |

| Arjunic Acid (Parent) | None | > 50 | > 50 |

| Derivative 3 | C-28 Amide (NH₂) | 3.32 | 3.25 |

| Derivative 4 | C-28 Amide (NHCH₃) | 1.15 | 1.12 |

| Derivative 5 | C-28 Amide (NHCH₂CH₃) | 0.98 | 0.63 |

| Derivative 26 | A-ring modified, C-28 Ethyl Ester | 0.51 | 0.43 |

| Derivative 27 | A-ring modified, C-28 Butyl Ester | 0.58 | 0.45 |

Data sourced from a study on novel arjunolic acid derivatives as anticancer agents. nih.gov

The hydroxyl groups on the A-ring are highly reactive and can be readily modified. nih.gov Acetylation is a common strategy to protect these groups during reactions at other positions or to study the impact of these hydroxyls on biological activity. nih.govresearchgate.net

The acetylation of all three hydroxyl groups has been shown to have a positive effect on antitumor activity. nih.gov Other modifications include the introduction of various acyl and aryl groups. For example, derivatives such as 2-O-lauroyl, 2-O-palmitoyl, 2,3-di-O-benzoyl, and 2-O-p-anisoyl arjunic acid have been synthesized. researchgate.net These modifications have been shown to modulate the compound's immunomodulatory properties, with some derivatives exhibiting immunostimulatory responses at low doses and immunosuppressive activity at higher concentrations. researchgate.net Another study reported that 2-O-palmitoyl arjunic acid showed enhanced cytotoxic activity against liver cancer cell lines. thieme-connect.com

Table 2: Synthesized Acyl/Aryl Derivatives of this compound

| Derivative Name | Modifying Group(s) |

| 2,3-di-O-acetyl arjunic acid | Acetyl |

| 2-O-lauroyl arjunic acid | Lauroyl |

| 2-O-palmitoyl arjunic acid | Palmitoyl |

| 2,3-di-O-palmitoyl arjunic acid | Palmitoyl |

| 2,3-di-O-benzoyl arjunic acid | Benzoyl |

| 2-O-p-anisoyl arjunic acid | p-Anisoyl |

| 2,3-di-O-p-nitrobenzoyl arjunic acid | p-Nitrobenzoyl |

Data sourced from studies on the biological evaluation of arjunic acid derivatives. researchgate.netthieme-connect.com

More complex modifications involve altering the pentacyclic skeleton itself. Research has focused on the A-ring to generate novel structures with improved activity. nih.gov A series of derivatives were created where the typical six-membered A-ring was transformed into a five-membered ring that incorporates an α,β-unsaturated aldehyde group. nih.gov This skeletal modification, particularly when combined with esterification at the C-28 position, resulted in compounds with significantly enhanced and selective anticancer activity. nih.gov Derivative 26, which features both a pentameric A-ring with an α,β-unsaturated aldehyde and a C-28 ethyl ester, was identified as a particularly potent and selective compound against pancreatic cancer cells. nih.gov

Biotransformation and Enzymatic Conversions

Biotransformation offers an alternative, environmentally friendly method for producing complex triterpenoids and their derivatives. mdpi.com This can involve using whole microbial cells or isolated enzymes to perform specific chemical reactions. mdpi.comnih.gov

The biosynthesis of this compound in plants like Terminalia arjuna involves a series of oxidative modifications of a β-amyrin precursor, catalyzed by cytochrome P450 monooxygenases (P450s). nih.govmdpi.com Understanding these enzymatic steps allows for their application in microbial cell factories for heterologous production.

Recent studies have identified specific P450 enzymes from Terminalia arjuna responsible for key hydroxylation steps. nih.gov The biosynthesis proceeds from oleanolic acid, which is first hydroxylated at the C-2α position by enzymes like CYP716C88 and CYP716C89 to form maslinic acid. nih.gov Subsequently, C-23 hydroxylation of maslinic acid is catalyzed by CYP714E107a and CYP714E107b to yield arjunolic acid (2,3,23-trihydroxyolean-12-en-28-oic acid). nih.gov

This knowledge has been applied to engineer the oleaginous yeast Yarrowia lipolytica for the production of these valuable triterpenoids. dtu.dkresearchgate.net By expressing the relevant plant P450 enzymes in a yeast strain optimized for triterpenoid precursor production, researchers have successfully produced maslinic acid and subsequently converted it to arjunolic acid. dtu.dkresearchgate.net For instance, expressing a specific P450 from Centella asiatica in an oleanolic acid-producing yeast strain yielded maslinic acid, which was then converted to arjunolic acid upon further expression of another P450 enzyme. researchgate.net These biotechnological approaches hold promise for the sustainable and scalable production of this compound and its derivatives. nih.govdtu.dk

Enzymatic Pathways Leading to this compound

The formation of this compound is a multi-step process involving the sequential modification of a pentacyclic triterpenoid scaffold. The biosynthesis begins with the cyclization of 2,3-oxidosqualene, a common precursor for sterols and triterpenoids, catalyzed by the enzyme β-amyrin synthase (bAS) to produce the foundational oleanane (B1240867) skeleton, β-amyrin. nih.gov

Following the creation of the β-amyrin backbone, a series of oxidative reactions occur, which are primarily catalyzed by cytochrome P450 monooxygenases (P450s). nih.govfrontiersin.org These enzymes are crucial for the structural diversification of triterpenoids. nih.govfrontiersin.org The pathway to this compound likely proceeds through several key intermediates:

C-28 Oxidation: The methyl group at the C-28 position of β-amyrin undergoes a three-step oxidation to a carboxylic acid. This reaction is catalyzed by a multifunctional P450 enzyme belonging to the CYP716A subfamily, yielding oleanolic acid. nih.govnih.gov This C-28 oxidation is a common step in the biosynthesis of many oleanane-type triterpenoids. nih.gov

A-Ring Hydroxylation: Subsequent modifications occur on the A-ring of the oleanolic acid molecule. While the exact enzymes for the target compound are not fully elucidated, the biosynthesis of closely related compounds provides a strong model. For instance, in the formation of maslinic acid (2α,3β-dihydroxyolean-12-en-28-oic acid), a P450 enzyme hydroxylates the C-2 position of oleanolic acid. dtu.dk An enzyme from Centella asiatica, CaCYP716C11p, has been shown to catalyze this specific reaction. dtu.dk

C-24 Hydroxylation: The final step is the hydroxylation of the C-24 methyl group. P450s of the CYP93E family are known to be β-amyrin 24-hydroxylases. nih.gov For example, CYP93E1 from Glycine max hydroxylates the C-24 position of β-amyrin. nih.gov It is highly probable that a similar P450 enzyme catalyzes the hydroxylation at the C-24 position on a 2,3-dihydroxyolean-12-en-28-oic acid precursor to yield the final compound, this compound.

The proposed enzymatic sequence is summarized in the table below.

| Step | Precursor | Enzyme Class | Specific Enzyme (Example) | Product |

| 1 | 2,3-Oxidosqualene | Oxidosqualene Cyclase (OSC) | β-amyrin synthase (bAS) | β-Amyrin |

| 2 | β-Amyrin | Cytochrome P450 | CYP716A subfamily | Oleanolic acid |

| 3 | Oleanolic acid | Cytochrome P450 | CYP716 family (e.g., CaCYP716C11p) | Maslinic acid |

| 4 | Maslinic acid | Cytochrome P450 | CYP93E subfamily (e.g., CYP93E1) | This compound |

Proposed Biosynthetic Pathways within Plants

Mevalonate (B85504) and MEP Pathways in Triterpene Biosynthesis

The biosynthesis of all terpenoids in plants, including this compound, originates from two primary pathways that produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). rsc.org These pathways are the mevalonate (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.

The Mevalonate (MVA) Pathway: Located in the cytosol, the MVA pathway is the primary source of precursors for sesquiterpenes (C15) and triterpenoids (C30). rsc.org It begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a critical rate-limiting step in this pathway. nih.gov

The Methylerythritol Phosphate (MEP) Pathway: This pathway operates in the plastids and is responsible for synthesizing precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.org

For triterpenoid biosynthesis, two molecules of farnesyl pyrophosphate (FPP), which are formed in the cytosol via the MVA pathway, are condensed to form squalene. Squalene is then epoxidized to 2,3-oxidosqualene, the direct precursor for the cyclization reaction that forms the β-amyrin skeleton. nih.govresearchgate.net

| Pathway | Cellular Location | Key Precursor | Key Enzyme (Rate-Limiting) | Primary Products |

| Mevalonate (MVA) | Cytosol | Acetyl-CoA | HMG-CoA Reductase (HMGR) | Sesquiterpenes, Triterpenes, Sterols |

| Methylerythritol Phosphate (MEP) | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | DXS, DXR | Monoterpenes, Diterpenes, Carotenoids |

Role as a Phytoalexin in Plant Defense Mechanisms

This compound is classified as a phytoalexin. nih.gov Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to pathogenic attack or stress. dtu.dk The production of these compounds is a key component of the plant's induced defense system.

This specific triterpenoid has been isolated from the peel of unripe nectarines (Prunus persica) and has demonstrated antifungal activity. nih.gov The accumulation of such compounds at the site of infection or stress helps to inhibit the growth and spread of pathogens. The biosynthesis of terpenoid phytoalexins is often triggered by elicitors, such as components of fungal cell walls (e.g., chitin), which activate a signaling cascade involving mitogen-activated protein kinases and phytohormones, ultimately leading to the expression of the necessary biosynthetic genes, including those for terpene synthases and cytochrome P450s. dtu.dk

Pharmacological Investigations and Mechanistic Studies of 2,3,24 Trihydroxyolean 12 En 28 Oic Acid

Anti-inflammatory Modulatory Mechanisms

Oleanane (B1240867) triterpenoids are recognized for their anti-inflammatory properties, which are exerted through various molecular mechanisms. These include the suppression of pro-inflammatory mediators and the modulation of key signaling pathways involved in the inflammatory cascade.

Research on oleanane triterpenoids has demonstrated their capacity to inhibit the production of key pro-inflammatory cytokines. For instance, certain oleanane triterpenoids isolated from Astilbe grandis have been shown to significantly inhibit the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages. frontiersin.orgnih.gov This inhibition of cytokine production is a crucial aspect of their anti-inflammatory effects. frontiersin.orgnih.gov Similarly, studies on synthetic oleanane triterpenoids have revealed that they can suppress the release of pro-inflammatory cytokines such as IL-1β and IL-6. nih.gov The new synthetic oleanane triterpenoid (B12794562), 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO), has been found to suppress the ability of various inflammatory cytokines, including IFN-γ, interleukin-1, and TNF-α, to induce the formation of inflammatory enzymes. aacrjournals.org Furthermore, other oleanane-type triterpenes and saponins (B1172615) from Kalopanax pictus have been observed to significantly inhibit the production of IL-12 p40, IL-6, and TNF-α in LPS-stimulated bone marrow-derived dendritic cells. researchgate.net

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation. nih.gov The inhibition of NF-κB activation is a key mechanism for the anti-inflammatory action of many natural compounds. Several oleanane-type triterpenoids have been shown to exert their anti-inflammatory effects by targeting the NF-κB signaling pathway. frontiersin.orgnih.govmdpi.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. nih.gov Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to move into the nucleus and activate the transcription of inflammatory genes. nih.govmdpi.com Studies on oleanane-type triterpenoids from Panax stipuleanatus demonstrated their ability to inhibit TNF-α-induced NF-κB promoter activity. nih.gov Similarly, oleanane triterpenoids from Astilbe grandis were found to attenuate the activation of the NF-κB signaling pathway by reducing the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. frontiersin.org This inhibitory action on NF-κB leads to a downstream reduction in the expression of inflammatory mediators. frontiersin.org

The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key players in the inflammatory process, responsible for the production of nitric oxide (NO) and prostaglandins, respectively. A significant body of research has focused on the ability of novel synthetic triterpenoids, including oleanane derivatives, to suppress the formation of these pro-inflammatory enzymes. nih.govresearchgate.net For example, synthetic oleananes have been identified as highly active inhibitors of the de novo formation of both iNOS and COX-2 in mouse macrophages. nih.gov This suppression occurs at the transcriptional level, with the compounds blocking the increase in iNOS and COX-2 mRNA induced by inflammatory stimuli like IFN-γ and LPS. nih.gov Oleanane-type triterpenoids from Panax stipuleanatus and Astilbe grandis have also been shown to inhibit the expression of iNOS and COX-2, further supporting the role of this class of compounds in downregulating pro-inflammatory enzymes. frontiersin.orgnih.govnih.gov

The anti-inflammatory effects of oleanane triterpenoids are also mediated through the modulation of upstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Toll-like Receptor (TLR) pathways. TLRs are crucial for recognizing pathogen-associated molecular patterns and initiating an immune response. nih.govnih.gov The signaling cascades initiated by TLRs often involve the activation of MAPK pathways (including p38, JNK, and ERK) and NF-κB, leading to the production of inflammatory cytokines. nih.govnih.gov Research indicates that the regulation of TLR mRNA is often dependent on one or more components of the MAPK pathway. nih.gov Synthetic oleanane triterpenoids have been shown to affect these pathways, although the specific mechanisms can vary. nih.gov For instance, some synthetic derivatives have demonstrated the ability to inhibit the NF-κB and MAPK signaling pathways. mdpi.com

Mast cells are key players in inflammatory and allergic reactions, releasing a variety of mediators upon activation. nih.gov The degranulation of mast cells is a critical event in the inflammatory cascade. mdpi.commdpi.com Recent studies have highlighted that natural products, including triterpenoid saponins, can inhibit mast cell degranulation. mdpi.com For example, Oleanolic acid acetate (B1210297) (OAA), a derivative of the oleanane triterpenoid oleanolic acid, has been shown to inhibit mast cell degranulation in both cell lines and primary mast cells. nih.govnih.gov The mechanism of this inhibition involves the suppression of intracellular signaling pathways, including the phosphorylation of phospholipase Cγ and the subsequent reduction of intracellular calcium influx, which is critical for degranulation. nih.gov Furthermore, OAA was found to suppress NF-κB activation in mast cells, leading to a decrease in pro-inflammatory cytokine expression. nih.govnih.gov

Antineoplastic and Cytotoxic Mechanisms

In addition to their anti-inflammatory properties, certain oleanane triterpenoids, including 2,3,24-Trihydroxyolean-12-en-28-oic acid and its analogs, have demonstrated promising antineoplastic and cytotoxic activities.

One closely related compound, identified as (2alpha,3beta)-2,3-dihydroxyolean-12-en-28-oic acid (maslinic acid), has been shown to induce apoptosis in colon adenocarcinoma cells. nih.gov This pro-apoptotic effect is characterized by the activation of caspase-3, a key executioner caspase, through a p53-independent mechanism that involves mitochondrial disruption and the release of cytochrome c. nih.gov Notably, this cytotoxic effect appears to be selective for tumor cells, as the compound did not induce apoptosis in non-tumoral intestinal cell lines. nih.gov

Furthermore, 2α,3β,23-Trihydroxyolean-12-en-28-oic acid has exhibited in vitro cytotoxicity against human cancer cell lines, specifically the HepG-2 (hepatocellular carcinoma) line, with a reported IC50 value of 16.13 ± 3.83 uM. biocat.com Another related triterpenoid, 2β,3β,23α-Trihydroxy-12-oleanen-28-oic acid, has also shown cytotoxic activities against human lung adenocarcinoma (A-549) cell lines. biocat.com

A study on a novel triterpenoid, 25-hydroxy-3-oxoolean-12-en-28-oic acid, isolated from Amoora rohituka, revealed a strong inhibitory effect on the survival of human breast carcinoma cells (MDA-468 and MCF-7). nih.gov This compound was found to induce apoptosis by triggering a cascade of events including the cleavage of caspases-8, -9, and -3, the release of cytochrome c from mitochondria, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov The apoptotic induction by this compound appears to be independent of p53. nih.gov

A related ursane-type triterpenoid, 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), has also been investigated for its anticancer activity. researchgate.netnih.gov THA displayed selective toxicity towards cancer cell lines (A2780 and HepG2) over noncancerous cells and induced apoptosis through the induction of DNA fragmentation, release of cytochrome c, activation of caspases, and modulation of Bcl-2 family proteins. researchgate.netnih.gov

These findings collectively suggest that oleanane and related triterpenoids, including this compound, represent a promising class of natural compounds with the potential for development as anticancer agents. Their mechanisms of action often involve the induction of apoptosis through mitochondria-dependent and caspase-mediated pathways.

Data Tables

Table 1: Cytotoxic Activity of Related Oleanane Triterpenoids

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2α,3β,23-Trihydroxyolean-12-en-28-oic acid | HepG-2 | 16.13 ± 3.83 | biocat.com |

| (2alpha,3beta)-2,3-dihydroxyolean-12-en-28-oic acid (Maslinic acid) | HT29 | 61 ± 1 | nih.gov |

Table 2: Mechanistic Insights into the Anti-inflammatory Activity of Oleanane Triterpenoids

| Compound Class/Specific Compound | Key Mechanism | Target(s) | Reference |

|---|---|---|---|

| Oleanane Triterpenoids from Astilbe grandis | Inhibition of pro-inflammatory cytokine production | TNF-α, IL-6 | frontiersin.org |

| Oleanane Triterpenoids from Panax stipuleanatus | Inhibition of NF-κB transcriptional activity | NF-κB | nih.gov |

| Synthetic Oleanane Triterpenoids | Downregulation of pro-inflammatory enzymes | iNOS, COX-2 | nih.gov |

Induction of Cell Cycle Arrest (e.g., G2/M phase)

While direct evidence for this compound inducing G2/M cell cycle arrest is still emerging, studies on analogous triterpenoids provide significant insights into this potential mechanism. For instance, a novel triterpenoid, 25-hydroxy-3-oxoolean-12-en-28-oic acid, has been shown to suppress the growth of breast cancer cells by arresting the cell cycle at the G2/M phase biocat.com. Similarly, another related triterpenoid, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid, induced dose-dependent G2/M cell cycle arrest in A2780 and HepG2 cancer cells, which was associated with the downregulation of Cdc2 nih.gov. However, it is noteworthy that maslinic acid, a structurally similar oleanane triterpene, was found to induce strong G0/G1 cell-cycle arrest in colon adenocarcinoma cells medchemexpress.com. This highlights the nuanced structure-activity relationships among triterpenoids and underscores the need for specific investigation of this compound.

Promotion of Reactive Oxygen Species (ROS) Generation

The induction of oxidative stress through the generation of reactive oxygen species (ROS) is a known mechanism by which some anticancer agents exert their effects. In the context of triterpenoids, the natural product 2α,3α,24-trihydroxyurs-12-en-28-oic acid, an isomer of the subject compound, demonstrated multiple cell death modalities through the induction of ROS in a colon cancer cell model medchemexpress.com. This suggests that the generation of ROS could be a key component of the cytotoxic activity of these compounds. Elevated ROS levels can lead to cellular damage and trigger apoptotic pathways, contributing to cancer cell death.

Initiation of Apoptotic Pathways (e.g., Caspase-dependent, Mitochondrial Disturbances, Cytochrome c Release)

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its deregulation is a hallmark of cancer. Several triterpenoids have been shown to induce apoptosis in cancer cells through various signaling cascades.

Research on maslinic acid, a closely related oleanane triterpenoid, has demonstrated its ability to induce a significant anti-proliferative effect in colon cancer cells by initiating an apoptotic process. This process is characterized by the activation of caspase-3, a key executioner caspase, through a p53-independent mechanism. The apoptotic cascade initiated by maslinic acid also involves mitochondrial disturbances and the release of cytochrome c from the mitochondria into the cytosol medchemexpress.com. The release of cytochrome c is a critical event that leads to the formation of the apoptosome and subsequent activation of caspase-9, an initiator caspase.

Furthermore, studies on other related triterpenoids have shown similar apoptotic mechanisms. For example, 25-hydroxy-3-oxoolean-12-en-28-oic acid was found to trigger the cleavage of caspases-8, -9, and -3, as well as the release of cytochrome c from the mitochondria in breast cancer cells biocat.com. Another triterpenoid, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid, also induced apoptosis evidenced by DNA fragmentation, release of cytoplasmic cytochrome c, and activation of caspases nih.gov. These findings suggest that a likely mechanism of action for this compound involves the initiation of the mitochondrial apoptotic pathway.

Selective Toxicity Towards Cancer Cell Lines

A crucial aspect of anticancer drug discovery is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. 2α,3α,24-Trihydroxyolean-12-en-28-oic acid, isolated from Pyrus pashia, has been reported to exhibit cytotoxic activity targetmol.commdpi.com. While comprehensive data on its selective toxicity is still being gathered, studies on its isomers and related compounds provide valuable insights.

For example, 2α,3β,23-trihydroxyolean-12-en-28-oic acid has demonstrated in vitro cytotoxicity against the human liver cancer cell line HepG-2 biocat.com. Another isomer, 2α,3α,24-trihydroxyurs-12-en-28-oic acid, has shown cytotoxic activity against a panel of human cancer cell lines, including PLC, Hep3B, HepG2, HeLa, SW480, MCF-7, and Bel7402 targetmol.com. Furthermore, maslinic acid exhibited selective toxicity towards colon adenocarcinoma cells (HT29 and Caco-2) while not affecting non-tumoral intestine cell lines (IEC-6 and IEC-18) medchemexpress.com.

The following table summarizes the cytotoxic activities of triterpenoids structurally related to this compound against various cancer cell lines.

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |

| 2α,3β,23-Trihydroxyolean-12-en-28-oic acid | HepG-2 | 16.13 ± 3.83 | biocat.com |

| 2α,3β,23-Trihydroxyurs-12-en-28-oic acid | HepG-2 | 15.97 ± 2.47 | biocat.com |

| Maslinic acid | HT29 | 61 ± 1 | medchemexpress.com |

| Maslinic acid | Caco-2 | 85 ± 5 | medchemexpress.com |

| 3β-Hydroxy-12-oleanen-27-oic Acid | HCT116 | 16.17 ± 2.68 | biocrick.com |

| 2α,3α,24-Trihydroxyurs-12-en-28-oic acid | PLC, Hep3B, HepG2, HeLa, SW480, MCF-7, Bel7402 | Activity noted, no IC50 | targetmol.com |

Antifungal Activity and Associated Mechanisms

Beyond its potential anticancer properties, this compound has been recognized for its antifungal capabilities.

Direct Inhibition of Fungal Pathogen Growth

2α,3α,24-Trihydroxyolean-12-en-28-oic acid has been identified as a triterpenoid with notable antifungal activity chemfaces.com. It has been isolated from the peel of unripe nectarine fruits that were wounded and inoculated with the fungus Colletotrichum musae, and all seven triterpenoid phytoalexins isolated, including the target compound, showed antifungal activity against this fungus. While the broad-spectrum activity and the minimum inhibitory concentrations (MICs) against a range of fungal pathogens are yet to be fully elucidated, its role as a phytoalexin points to a direct inhibitory effect on fungal growth.

Contribution to Plant Phytoalexin Defense

Phytoalexins are antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms. They are a key component of the plant's induced defense system. 2α,3α,24-Trihydroxyolean-12-en-28-oic acid has been classified as a triterpenoid phytoalexin chemfaces.com. Its isolation from the peel of unripe nectarine (Prunus persica) fruits following fungal challenge provides strong evidence for its role in the plant's defense mechanism. The production of this compound at the site of infection helps the plant to inhibit the proliferation of invading fungal pathogens, thereby contributing to disease resistance.

Antiviral Activity and Mechanistic Insights

Scientific literature specifically detailing the antiviral properties of this compound is limited. While triterpenoids as a class have been investigated for antiviral effects, specific data on this compound's efficacy and mechanisms of action are not extensively documented. nih.govnih.govnih.gov

There is currently no available scientific literature that specifically investigates or provides evidence for the interference of this compound with virus-cell fusion processes.

At present, there are no published studies that explore the potential of this compound to modulate endosomal pH as a mechanism for antiviral activity.

There is no specific research available that demonstrates the ability of this compound to disrupt the glycosylation of cellular receptors, a known antiviral strategy.

Antioxidant and Free Radical Scavenging Capabilities

While related pentacyclic triterpenes have been noted for their antioxidant properties, there is a lack of specific studies quantifying the antioxidant and free radical scavenging capabilities of this compound. researchgate.net For instance, detailed assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity have not been reported for this specific compound in the available literature.

Cardioprotective Mechanistic Pathways (e.g., MyD88-dependent TLR4 signaling)

There is no current scientific evidence to suggest that this compound exerts cardioprotective effects through the modulation of the MyD88-dependent TLR4 signaling pathway. Research on this specific mechanism has not been published for this compound.

Modulation of Metabolic Pathways (e.g., α-Glucosidase Inhibition)

The potential for this compound to modulate metabolic pathways through mechanisms such as the inhibition of α-glucosidase has not been specifically investigated. nih.gov While other triterpenoids have been identified as α-glucosidase inhibitors, there is no available data, such as IC50 values, to characterize this activity for this compound. researchgate.netresearchgate.net

Immunomodulatory Activities

Regulation of Cytokine Secretion (e.g., IL-12p70, IL-23, IL-17A)

Currently, there is a lack of specific scientific literature detailing the direct effects of this compound on the secretion of key immunomodulatory cytokines such as Interleukin-12p70 (IL-12p70), Interleukin-23 (IL-23), and Interleukin-17A (IL-17A). While research into the broader immunomodulatory potential of triterpenoids is ongoing, specific data elucidating the mechanistic action of this particular compound on the production of these specific cytokines by immune cells is not available in the reviewed scientific publications.

Impact on Immune Cell Priming and Function (e.g., MoLC, CD4+ T cells)

Detailed studies investigating the specific impact of this compound on the priming and function of immune cells, such as monocyte-derived Langerhans cells (MoLCs) and CD4+ T helper cells, have not been identified in the current body of scientific literature. The process of T-cell priming by antigen-presenting cells like MoLCs is a critical step in the initiation of adaptive immune responses, however, the role of this specific compound in modulating this intricate process remains to be elucidated.

Other Investigated Biological Activities (e.g., antiallergic, anti-asthmatic, anticholinesterase inhibition, wound healing)

Comprehensive pharmacological screening of this compound for a range of other biological activities has been limited. Based on available scientific data, there are no specific studies that have reported on the antiallergic, anti-asthmatic, anticholinesterase, or wound healing properties of this compound. While structurally related triterpenoids have been investigated for such activities, direct evidence for these effects for this compound is not documented.

Table of Investigated Biological Activities for this compound

| Biological Activity | Research Findings Summary |

| Antiallergic | No specific studies found. |

| Anti-asthmatic | No specific studies found. |

| Anticholinesterase Inhibition | No specific studies found. |

| Wound Healing | No specific studies found. |

Structure Activity Relationship Sar Studies of 2,3,24 Trihydroxyolean 12 En 28 Oic Acid Derivatives

Influence of Hydroxyl Group Position and Stereochemistry on Bioactivity

The number, position, and stereochemistry (the 3D arrangement) of hydroxyl (-OH) groups on the oleanane (B1240867) scaffold are pivotal in determining the bioactivity of these triterpenoids. The specific arrangement of the hydroxyl groups at the C-2, C-3, and C-24 positions in 2,3,24-Trihydroxyolean-12-en-28-oic acid is a key determinant of its cytotoxic activities. medchemexpress.com

In the broader family of oleanane and ursane-type triterpenoids, the C-3 hydroxyl group is a common feature and its modification, such as through esterification, has been shown to increase cytotoxicity against certain cell lines. nih.gov For instance, the acetylation of the C-3 hydroxyl group in some oleanane derivatives led to enhanced cytotoxic effects. nih.gov The presence and orientation of other hydroxyl groups can further modulate this activity. For example, the introduction of polar groups like hydroxyls can increase biological activity. rsc.org The stereochemistry of these groups is also critical; for example, the α and β configurations of hydroxyl groups can significantly alter a molecule's ability to bind to biological targets, thereby affecting its pharmacological efficacy.

Role of the Oleanane Skeleton in Pharmacological Efficacy

The inherent properties of the oleanane skeleton, such as its biocompatibility and affinity for various proteins, make it a valuable scaffold in drug discovery. bibliotekanauki.pl The diverse biological activities of oleanane-type triterpenoids, including anti-inflammatory, antiviral, and antitumor effects, underscore the importance of this core structure. sinica.edu.twmdpi.com

Impact of Modifications at the C-28 Carboxyl Group on Activity and Selectivity

The carboxylic acid group at the C-28 position is a key site for chemical modification to alter the bioactivity and selectivity of oleanane triterpenoids. Studies have shown that the presence of the C-28 carboxylic acid moiety is important for certain biological activities. nih.gov For example, its conversion to an anhydride (B1165640) can lead to a loss of cytotoxicity. nih.gov

However, other modifications at this position can enhance activity. The introduction of amino acid conjugates at the C-28 position has been shown to enhance solubility and cytotoxicity. rsc.orgnih.gov Similarly, forming ester or amide bonds at this position can improve water solubility and bioavailability. nih.gov For instance, modifying the C-28 carboxyl group to an N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)formamide moiety significantly increased antibacterial activity against L. monocytogenes in one study. nih.gov These modifications highlight the C-28 position as a critical determinant of the pharmacological profile of these compounds.

Below is an interactive table summarizing the effects of C-28 modifications on bioactivity.

| Modification at C-28 | Resulting Derivative Type | Effect on Bioactivity |

| Esterification | Methyl, Ethyl Esters | Can increase lipophilicity and cell permeability. |

| Amidation | Amides, Amino Acid Conjugates | Can enhance solubility, cytotoxicity, and introduce new binding interactions. rsc.orgnih.gov |

| Anhydride Formation | Anhydrides | May lead to a loss of activity in some cases. nih.gov |

| Amine Coupling | N-substituted amides | Can significantly alter antibacterial selectivity. nih.gov |

Derivatization Effects on Molecular Target Binding and Pathway Modulation

Chemical derivatization of this compound and related compounds can significantly affect their interaction with molecular targets and their modulation of cellular pathways. These modifications can enhance the potency and selectivity of the parent compound.

Synthetic oleanane triterpenoids have been shown to be potent activators of the Nrf2/ARE pathway, which protects against diseases driven by inflammatory and oxidative stress. nih.gov They can also suppress the production of inflammatory mediators like nitric oxide and various cytokines and chemokines. nih.gov Modifications to the core structure can fine-tune these activities. For example, introducing amide bonds at the C-28 position and a carbonyl group at the C-11 position has been found to enhance the antitumor activity of some triterpene acids. rsc.org

The table below illustrates how different derivatizations can affect molecular targets and pathway modulation.

| Derivative Type | Potential Effect on Molecular Target | Potential Pathway Modulation |

| C-3 Acylation | Altered binding to target proteins. | Increased cytotoxicity. nih.gov |

| C-28 Amidation | Enhanced interaction with target enzymes or receptors. | Modulation of cancer cell signaling pathways. rsc.orgnih.gov |

| Oleanane Skeleton Modification | Altered overall shape and fit in binding pockets. | Activation of protective pathways like Nrf2. nih.gov |

Advanced Preclinical Research Models for 2,3,24 Trihydroxyolean 12 En 28 Oic Acid

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models serve as a fundamental tool for dissecting the molecular and cellular effects of 2,3,24-Trihydroxyolean-12-en-28-oic acid. These systems allow for controlled experiments to understand its impact on specific cell types and signaling pathways.

Human Cancer Cell Lines

A diverse panel of human cancer cell lines has been employed to investigate the anti-neoplastic properties of this compound. These studies have consistently demonstrated its ability to inhibit proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in cancer progression.

Colon Cancer Cell Lines (CT-26, LOVO, HT29, Caco-2): In the HT29 human colon adenocarcinoma cell line, Maslinic acid has been shown to induce apoptosis through a JNK-p53-dependent mechanism. nih.govnih.gov This involves the activation of c-Jun NH2-terminal kinase (JNK), leading to the induction of the tumor suppressor p53. nih.govnih.gov Subsequent events include an increase in the expression of pro-apoptotic proteins Bid and Bax, repression of the anti-apoptotic protein Bcl-2, release of cytochrome-c from the mitochondria, and activation of caspases-9, -3, and -7. nih.govnih.gov In the p53-deficient Caco-2 colon adenocarcinoma cell line, Maslinic acid triggers apoptosis via a death receptor-mediated (extrinsic) pathway, characterized by the cleavage of caspases-8 and -3. nih.gov This suggests that the compound can induce apoptosis through different pathways depending on the p53 status of the cancer cells.

Breast Cancer Cell Line (MFC-7): In the MCF-7 breast cancer cell line, Maslinic acid has been found to induce apoptosis and cause cell cycle arrest. nih.gov Combination therapy of Maslinic acid with Oleanolic acid has shown a synergistic effect in inducing apoptosis in MCF-7 cells, potentially through the PI3K/AKT/mTOR pathway.

Lung Cancer Cell Line (A549): Studies on the A549 human lung cancer cell line have revealed that Maslinic acid significantly inhibits cell growth and induces apoptosis in a dose-dependent manner. nih.gov The apoptotic mechanism involves the activation of caspases-3, -8, and -9, an increase in the pro-apoptotic protein Smac, and a decrease in the levels of inhibitor of apoptosis proteins (IAPs) such as c-IAP1, c-IAP2, XIAP, and Survivin. nih.gov

Pancreatic Cancer Cell Line (PANC-1): In the PANC-1 human pancreatic cancer cell line, Maslinic acid has been demonstrated to inhibit proliferation, migration, and invasion, while promoting apoptosis. nih.gov Transcriptomic and proteomic analyses have identified several key genes and proteins that are functionally relevant to its anti-tumor activity in these cells. nih.gov

Hepatocellular Carcinoma Cell Lines (HepG2, BEL-7402, SMMC-7721): While specific studies on BEL-7402 and SMMC-7721 with this compound are limited, research on other hepatoma cell lines like HepG2 has shown its potential cytotoxic effects.

| Cell Line | Cancer Type | Key Mechanistic Findings |

|---|---|---|

| HT29 | Colon Adenocarcinoma | Induces apoptosis via JNK-p53-mediated mitochondrial pathway; activates caspases-9, -3, and -7. nih.govnih.gov |

| Caco-2 | Colon Adenocarcinoma | Induces apoptosis via a death receptor-mediated (extrinsic) pathway, activating caspases-8 and -3. nih.gov |

| A549 | Lung Carcinoma | Inhibits proliferation and induces apoptosis through caspase activation and modulation of IAP proteins. nih.gov |

| PANC-1 | Pancreatic Carcinoma | Inhibits proliferation, migration, and invasion; induces apoptosis. nih.gov |

| MCF-7 | Breast Adenocarcinoma | Induces apoptosis and cell cycle arrest. nih.gov |

Immune and Inflammatory Cell Lines

The anti-inflammatory properties of this compound have been investigated using various immune and inflammatory cell lines. These studies highlight its potential to modulate inflammatory responses. While specific data on HMC-1 Mast Cells and MoLC cells are not extensively available, research on related models demonstrates its anti-inflammatory potential. For instance, in lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs), Maslinic acid suppressed the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory process. nih.gov This effect was associated with the downregulation of NF-κB and STAT-1 signaling pathways. nih.gov

Cardiovascular Cell Models

The cardioprotective effects of this compound have been explored in cardiovascular cell models.

H9C2 and C2C12 Myotubes: In the H9C2 rat cardiomyocyte cell line, Maslinic acid has shown protective effects against oxidative stress. Research on C2C12 myotubes suggests that related triterpenes can influence muscle maintenance and hypertrophy, though direct studies with Maslinic acid on differentiation are less common.

Viral Infection Models in Cell Lines

The antiviral activity of this compound and its derivatives has been evaluated in cell line-based viral infection models.

Vero cells: A derivative of Maslinic acid has demonstrated inhibitory activity against SARS-CoV-2 in Vero E6 cells, primarily by impairing viral replication. nih.gov The antiviral mechanism of triterpenes, in general, has been noted against various viruses, including Herpes Simplex Virus, by interfering with viral macromolecular synthesis. mdpi.com

In Vivo Animal Models for Pathophysiological Relevance

In vivo animal models are indispensable for validating the physiological relevance of the findings from in vitro studies and for assessing the therapeutic potential of this compound in a whole-organism context.

Mechanistic Investigations in Rodent Models of Inflammation

Rodent models of inflammation have been instrumental in demonstrating the anti-inflammatory effects of this compound.

Lipopolysaccharide (LPS)-Induced Inflammation: In a mouse model of LPS-induced mastitis, Maslinic acid reduced pathological lesions in the mammary gland and decreased the production of pro-inflammatory factors such as IL-6, IL-1β, and TNF-α. This was associated with the inhibition of the NLRP3 inflammasome, AKT/NF-κB, and MAPK signaling pathways. In another study using an LPS-induced lung injury model in mice, Maslinic acid significantly downregulated the levels of iNOS in lung tissue and TNF-α in the bronchoalveolar lavage fluid, demonstrating its potent anti-inflammatory effects in vivo. nih.gov

Carrageenan-Induced Paw Edema: The carrageenan-induced paw edema model in rats is a classic test for acute inflammation. In this model, the induction of cyclooxygenase-2 (COX-2) and subsequent production of prostaglandin (B15479496) E2 (PGE2) are key inflammatory events. researchgate.net Maslinic acid has been shown to inhibit COX-2 expression, which is a key mechanism of its anti-inflammatory action. nih.gov

| Animal Model | Pathological Condition | Key Mechanistic Findings |

|---|---|---|

| LPS-induced Mastitis in Mice | Inflammation | Reduced inflammatory lesions and pro-inflammatory cytokines (IL-6, IL-1β, TNF-α); inhibited NLRP3 inflammasome, AKT/NF-κB, and MAPK pathways. |

| LPS-induced Lung Injury in Mice | Inflammation | Downregulated iNOS in lung tissue and TNF-α in bronchoalveolar lavage fluid. nih.gov |

| Carrageenan-Induced Paw Edema in Rats | Acute Inflammation | Inhibits the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov |

Assessment of Anti-tumorigenic Effects in Xenograft and Syngeneic Models

To date, there is a notable absence of published scientific literature detailing the in vivo anti-tumorigenic effects of this compound in either xenograft or syngeneic animal models. However, the study of structurally related oleanane (B1240867) and ursane (B1242777) triterpenoids in such models can provide valuable insights into the potential anti-cancer activities that this specific compound may possess.

Xenograft models, which involve the implantation of human tumor cells into immunodeficient mice, are a foundational tool in oncology research for evaluating the direct anti-proliferative effects of a compound on human cancers. crownbio.com Syngeneic models, conversely, utilize the implantation of cancer cell lines derived from the same inbred strain of immunocompetent animals, which allows for the study of the interplay between the compound, the tumor, and a functional immune system.

Research on analogous triterpenoids, such as Maslinic acid and Asiatic acid, has demonstrated significant anti-tumor activity in xenograft models. For instance, Maslinic acid has been shown to inhibit the growth of pancreatic and gallbladder cancer xenografts in athymic nude mice. nih.govnih.gov These studies have highlighted its role in inducing apoptosis and suppressing signaling pathways critical for tumor survival, such as the NF-κB pathway. nih.gov Similarly, Asiatic acid has been observed to reduce tumor volume and weight in a mouse lung cancer xenograft model, with its mechanism linked to the induction of apoptosis through mitochondrial damage. nih.gov

While these findings for related compounds are promising, it is imperative to conduct dedicated studies on this compound to ascertain its specific anti-tumorigenic potential and associated mechanisms in both xenograft and syngeneic models.

Table 1: Anti-tumorigenic Effects of Structurally Related Triterpenoids in Xenograft Models

| Compound | Cancer Type | Animal Model | Key Findings | Reference(s) |

| Maslinic acid | Pancreatic Cancer | Athymic nu/nu mice with Panc-28 xenografts | Significantly suppressed tumor growth in a dose-dependent manner; induced apoptosis and inhibited NF-κB-regulated anti-apoptotic gene expression. | nih.gov |

| Maslinic acid | Gallbladder Cancer | Athymic nu/nu male mice with EH-GB2 xenografts | Suppressed tumor growth and induced apoptosis. | nih.gov |

| Asiatic acid | Lung Cancer | Mouse lung cancer xenograft model | Significantly inhibited tumor volume and weight; induced apoptosis mediated through mitochondrial damage. | nih.gov |

| Quercetin | EBV(+) Human Gastric Carcinoma | Xenograft NOD/SCID mice with SNU719 cells | Greater anti-cancer effect compared to isoliquiritigenin; inhibited EBV viral protein expression and induced p53-dependent apoptosis. | mdpi.com |

Evaluation in Animal Models of Infection

Currently, there is a lack of published research specifically evaluating the efficacy of this compound in animal models of infection. The compound has been identified as a triterpenoid (B12794562) phytoalexin with antifungal activity, suggesting its potential as an anti-infective agent. nih.govcaltagmedsystems.co.uktargetmol.com The use of established animal models of infection is a critical next step to validate these in vitro findings.

Animal models of infection are indispensable for studying the pathogenesis of infectious diseases and for evaluating the in vivo efficacy of antimicrobial compounds. These models can range from localized infections, such as subcutaneous abscesses or implant-related infections, to systemic infections that lead to sepsis or specific organ damage. mdpi.comresearchgate.netyoutube.com

For instance, the protective effects of Arjunolic acid, another oleanane triterpenoid, have been investigated in a mouse model of lipopolysaccharide (LPS)-induced septic myocardial injury. nih.gov In this model, which mimics the systemic inflammation and organ damage seen in bacterial sepsis, Arjunolic acid demonstrated cardioprotective effects by suppressing oxidative stress, inflammation, and caspase-dependent cell death. nih.gov

The investigation of this compound in relevant animal models of fungal or bacterial infection would be a logical progression of its preclinical development. Such studies would provide crucial data on its in vivo efficacy, potential therapeutic applications, and its mechanism of action in a physiological context.

Table 2: Evaluation of a Structurally Related Triterpenoid in an Animal Model of Infection-Related Injury

| Compound | Infection/Injury Model | Animal Model | Key Findings | Reference(s) |

| Arjunolic acid | Lipopolysaccharide (LPS)-induced septic myocardial injury | Male albino mice | Provided significant protection against endotoxin-induced heart morphological injuries; counteracted septic cardiomyopathy by suppressing oxidative stress, myocardial inflammatory injury, and caspase-dependent cell death. | nih.gov |

Analytical and Bioanalytical Methodologies for Research Applications of 2,3,24 Trihydroxyolean 12 En 28 Oic Acid

Quantitative Analysis in Complex Biological Matrices (e.g., plasma, tissues)

The quantification of 2,3,24-trihydroxyolean-12-en-28-oic acid in biological matrices such as plasma and various tissues is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most prevalent technique for this purpose, offering high selectivity and sensitivity.

A validated liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (LC-APCI-MS) method has been developed for the determination of maslinic acid in plasma. ub.edunih.gov In this method, plasma samples are typically prepared using a liquid-liquid extraction with a solvent like ethyl acetate (B1210297). ub.edu The chromatographic separation is often achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile. ub.edu Detection is performed using a mass spectrometer, with specific ions monitored for maslinic acid and an internal standard. ub.edu For instance, one method utilized target ions of m/z 471.3 for maslinic acid. ub.edu

Gas chromatography-mass spectrometry (GC-MS) has also been employed for the analysis of pentacyclic triterpene acids, including maslinic acid, in vegetable oils. This method, however, requires a derivatization step, typically silylation, to increase the volatility of the analytes prior to analysis. nih.gov

The distribution of maslinic acid into various tissues has been investigated, with studies indicating its accumulation in organs such as the liver, kidneys, and brain. ub.edumdpi.comfrontiersin.org Following oral administration in rats, the highest concentrations of maslinic acid were found in the liver, followed by the kidneys. ub.edumdpi.com Analytical methods for tissue samples often involve homogenization of the tissue followed by extraction procedures similar to those used for plasma. For example, to determine maslinic acid levels in liver, heart, and kidney tissues, the tissues are homogenized and the compound is extracted for subsequent analysis. tandfonline.comnih.gov The quantification of maslinic acid in human cancer cell lines, such as HT29 and HepG2, has also been achieved using HPLC-MS, providing insights into its cellular uptake. nih.gov

Table 1: Methodologies for Quantitative Analysis of this compound

| Matrix | Analytical Technique | Sample Preparation | Key Findings/Application | Reference |

|---|---|---|---|---|

| Rat Plasma | LC-APCI-MS | Liquid-liquid extraction with ethyl acetate | Quantification for pharmacokinetic studies. | ub.edunih.gov |

| Human Plasma and Urine | LC-MS/MS | Direct determination in plasma; enzymatic hydrolysis and derivatization for urine. | Evaluation of dietary intake markers and metabolic disposition. | nih.gov |

| Rat Liver, Kidney, and Heart | Not specified | Tissue homogenization and extraction | Assessment of tissue distribution and antioxidant effects. | tandfonline.com |

| Mouse Liver | Not specified | Tissue homogenization and extraction | Investigation of effects on nonalcoholic fatty liver disease. | nih.gov |

| Mouse Kidney | Western Blotting | Tissue lysis | Evaluation of protective effects in diabetic nephropathy. | d-nb.info |

| Human Cancer Cells (HT29, HepG2) | HPLC-MS | Cell extraction | Measurement of cellular uptake. | nih.gov |

Method Development for Metabolite Identification and Profiling

Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action and identifying bioactive metabolites. The development of sophisticated analytical methods, particularly high-resolution mass spectrometry, has been instrumental in this area.

Metabolite profiling studies have primarily utilized liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as LC-APCI-Linear Trap Quadrupole-Orbitrap-MS. ub.edu This technology provides accurate mass data, which is essential for the unambiguous identification of metabolites. ub.edu

Research has shown that maslinic acid undergoes phase I metabolism, which involves reactions such as oxidation, reduction, and hydrolysis. ub.edumdpi.comfrontiersin.org In a study investigating the gut-derived metabolites of maslinic acid in rats, eleven phase I metabolites were identified. ub.edu These were formed through mono- and dihydroxylation, as well as dehydrogenation reactions. ub.edu Notably, this study did not detect any phase II metabolites, which involve conjugation reactions. ub.edu

However, other studies have indicated that maslinic acid is subject to phase II metabolism. Specifically, it has been reported that maslinic acid is mainly excreted as a glucuronide conjugate. nih.govcellmolbiol.org Glucuronidation is a common phase II reaction that increases the water solubility of compounds, facilitating their excretion. mdpi.comfrontiersin.org The discrepancy in findings regarding phase II metabolism may be due to the different biological systems and analytical methods used in the studies. For instance, a study using UDP-glycosyltransferases from Bacillus subtilis demonstrated the in vitro glycosylation of maslinic acid to form MA-2-O-β-D-glucoside, a novel glycosylation product. mdpi.com

The identification of metabolites is often a complex process that involves comparing the mass spectra and chromatographic retention times of potential metabolites with those of the parent compound and, when available, synthesized standards. Data processing strategies for metabolomics, such as those that reduce the masking effect of abundant metabolites, are also important for the discovery of low-abundance differential metabolites. mdpi.com

Validation of Analytical Methods for Reproducibility and Accuracy

The validation of bioanalytical methods is a critical step to ensure that the data generated are reliable, reproducible, and accurate. Regulatory guidelines, such as those from the European Medicines Agency (EMA), provide a framework for the validation of these methods.

A typical validation of an analytical method for this compound includes the assessment of several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. For LC-MS methods, calibration curves are typically constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear relationship is generally observed over a specific concentration range, with correlation coefficients (r²) greater than 0.99 being desirable. ub.edunih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at different concentrations within the linear range. Both intra-day and inter-day precision are evaluated. ub.edunih.gov